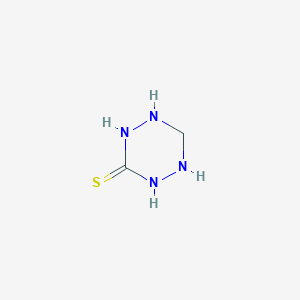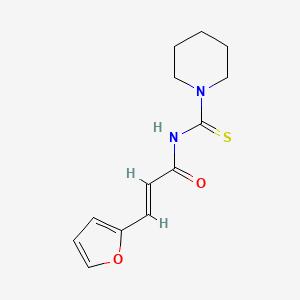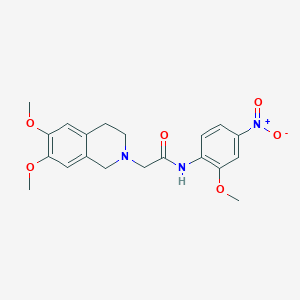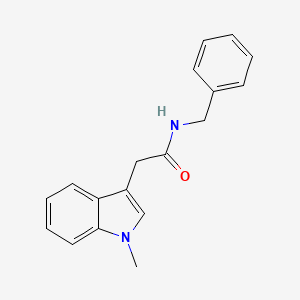
Boranamine, B,B-di-tert-butyl-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- is a chemical compound with the molecular formula C10H24BN. It is a boron-nitrogen compound that features two tert-butyl groups and two dimethyl groups attached to the boron and nitrogen atoms, respectively. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- can be synthesized through the reaction of tert-butylammonium chloride with sodium borohydride. The reaction proceeds as follows:
[ \text{t-BuNH}_3\text{Cl} + \text{NaBH}_4 \rightarrow \text{t-BuNH}_2\text{BH}_3 + \text{H}_2 + \text{NaCl} ]
In this reaction, tert-butylammonium chloride reacts with sodium borohydride to form the desired boranamine compound along with hydrogen gas and sodium chloride as by-products .
Industrial Production Methods
Industrial production methods for boranamine, B,B-di-tert-butyl-N,N-dimethyl- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with boranamine, B,B-di-tert-butyl-N,N-dimethyl- include:
Sodium borohydride: Used in the initial synthesis of the compound.
Hydrogen gas: Produced as a by-product in the synthesis reaction.
Major Products Formed
The major products formed from reactions involving boranamine, B,B-di-tert-butyl-N,N-dimethyl- depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major products are the reduced forms of the target functional groups (e.g., alcohols from aldehydes and ketones).
Wissenschaftliche Forschungsanwendungen
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- has a wide range of scientific research applications, including:
Biology: The compound’s reducing properties make it useful in biochemical research, where it can be used to study reduction reactions in biological systems.
Medicine: Research is ongoing to explore the potential medical applications of boranamine, B,B-di-tert-butyl-N,N-dimethyl-, particularly in drug development and delivery.
Industry: The compound is used in industrial processes that require selective reduction of functional groups, such as in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which boranamine, B,B-di-tert-butyl-N,N-dimethyl- exerts its effects involves the transfer of electrons to the target functional groups, resulting in their reduction. The molecular targets and pathways involved in this process depend on the specific reaction conditions and the nature of the target functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to boranamine, B,B-di-tert-butyl-N,N-dimethyl- include:
Borane tert-butylamine: An amine borane complex derived from tert-butylamine and borane.
Ammonia borane: Another boron-nitrogen compound with similar reducing properties.
Uniqueness
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- is unique due to its specific structural features, including the presence of two tert-butyl groups and two dimethyl groups. These structural characteristics confer distinct chemical properties, making it particularly useful in selective reduction reactions and other applications where precise control over reactivity is required.
Eigenschaften
CAS-Nummer |
76826-48-7 |
|---|---|
Molekularformel |
C10H24BN |
Molekulargewicht |
169.12 g/mol |
IUPAC-Name |
N-ditert-butylboranyl-N-methylmethanamine |
InChI |
InChI=1S/C10H24BN/c1-9(2,3)11(12(7)8)10(4,5)6/h1-8H3 |
InChI-Schlüssel |
BZNVALXDOCKWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)(C)C)(C(C)(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


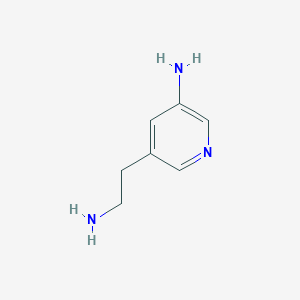
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
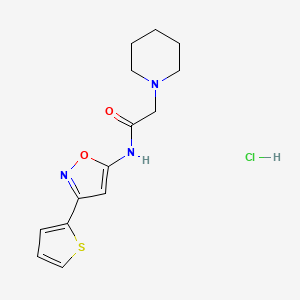
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
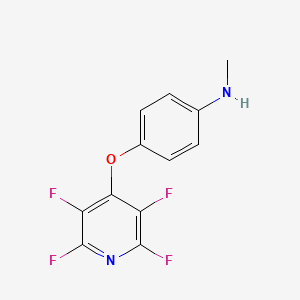

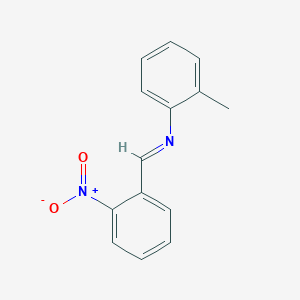
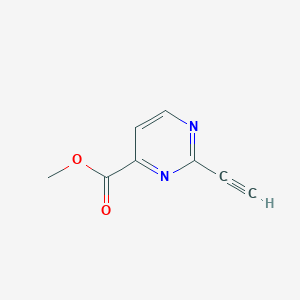
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
